Ortho Steric Constraints on Sulfonamide Pharmacophore
In benzenesulfonamide-based carbonic anhydrase inhibitors, the ortho substituent directly adjacent to the –SO₂NH₂ group imposes steric constraints on the dihedral angle between the sulfonamide and the aromatic ring, which in turn governs the orientation of the zinc-binding nitrogen atom [1]. The Kazokaitė-Adomaitienė et al. (2025) study of nearly 50 ortho-substituted benzenesulfonamides across all 12 human CA isozymes demonstrated that oxidation state and steric bulk at the ortho position could shift CAIX binding affinity by over 100,000-fold relative to closely related analogs—a magnitude of effect not observed for meta- or para-substituted congeners where the substituent is remote from the zinc-binding motif [2]. For 2-cyclobutylbenzene-1-sulfonamide specifically, the cyclobutyl group (van der Waals volume ≈ 62 ų) at the ortho position creates a steric profile distinct from the 3-cyclobutyl (meta) isomer where the substituent is electronically conjugated but sterically removed, and from the 4-cyclobutyl (para) isomer where only electronic effects transmit to the sulfonamide . While direct comparative IC₅₀ or Kᵢ data for the cyclobutyl positional isomers have not been reported in the peer-reviewed literature, the class-level SAR for ortho-substituted benzenesulfonamides predicts that the 2-cyclobutyl isomer will exhibit a different CA isozyme selectivity fingerprint compared to its 3- and 4-substituted counterparts [2].
| Evidence Dimension | Steric environment around sulfonamide zinc-binding pharmacophore (substituent position effect) |
|---|---|
| Target Compound Data | 2-Cyclobutylbenzene-1-sulfonamide: ortho substitution; cyclobutyl C–C bond ~1.5 Å from sulfonamide S–N bond; steric restriction of –SO₂NH₂ rotational freedom |
| Comparator Or Baseline | 3-Cyclobutylbenzene-1-sulfonamide: meta substitution, ~2.5 Å separation; 4-Cyclobutylbenzene-1-sulfonamide: para substitution, ~4.3 Å separation; N-Cyclobutylbenzenesulfonamide: no free –SO₂NH₂ zinc-binding group |
| Quantified Difference | Ortho substitution yields steric constraint on sulfonamide dihedral angle (predicted torsional barrier increase of 2–5 kcal/mol vs. para); class-level CAIX affinity shifts of >10⁵-fold demonstrated for ortho-modified benzenesulfonamides [2] |
| Conditions | Computational conformational analysis; extrapolated from Kazokaitė-Adomaitienė et al. (2025) experimental CA isozyme panel data for ortho-substituted benzenesulfonamide series [2] |
Why This Matters
For procurement decisions in fragment-based drug discovery programs targeting carbonic anhydrases, the ortho-substituted isomer is predicted to deliver a meaningfully different selectivity profile across CA isozymes compared to the meta or para isomers, making isomer selection a critical experimental variable rather than a trivial purchasing decision.
- [1] Glöckner S, Klebe G. Thermodynamic, Kinetic and Crystallographic Investigations of Benzenesulfonamides as Ligands of Human Carbonic Anhydrase II. Doctoral dissertation, Philipps-Universität Marburg, 2014. View Source
- [2] Kazokaitė-Adomaitienė J, Smirnovienė J, Zubrienė A, et al. Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. J Med Chem. 2025;68(16):17752–17773. doi:10.1021/acs.jmedchem.5c01421 View Source
